N-Fmoc-(R)-3-(methylamino)butanoic acid
Description
Contextualization of N-Methylated β-Amino Acids in Contemporary Organic and Peptide Chemistry
N-methylated β-amino acids represent a critical class of unnatural amino acids that offer significant advantages in the design of peptidomimetics and other bioactive molecules. researchgate.netacs.org The N-methylation of the amide bond in a peptide backbone imparts several desirable properties. researchgate.netresearchgate.net This modification can enhance the metabolic stability of peptides by making them resistant to enzymatic degradation by proteases. researchgate.netacs.org Furthermore, N-methylation can improve a peptide's bioavailability and cell permeability by increasing its lipophilicity. researchgate.net
From a conformational standpoint, the introduction of an N-methyl group restricts the rotation around the C-N amide bond, influencing the local and global secondary structure of the peptide. researchgate.net This can lead to the stabilization of specific conformations, such as β-turns and helices, which are often crucial for biological activity. nih.gov The β-amino acid structure, with an additional carbon atom in the backbone compared to the proteinogenic α-amino acids, provides further opportunities to create novel peptide folds and architectures. illinois.edu
Significance of N-Fmoc-(R)-3-(methylamino)butanoic acid as a Non-Proteinogenic Amino Acid Building Block
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids found in naturally occurring proteins. Its significance lies in its ability to serve as a versatile building block for creating synthetic peptides and molecules with functions that are not accessible with the standard proteinogenic repertoire.
The '(R)' stereochemistry at the β-carbon is a crucial design element, allowing for precise control over the three-dimensional arrangement of the final product. The methyl group on the nitrogen atom provides the benefits of N-methylation discussed previously. The Fmoc protecting group is essential for its application in modern peptide synthesis. d-nb.info The Fmoc group is stable under a wide range of reaction conditions but can be readily removed with a mild base, such as piperidine (B6355638), making it orthogonal to many other protecting groups used in complex molecule synthesis. This orthogonality is a fundamental principle of modern chemical synthesis, enabling the selective deprotection and modification of different parts of a molecule.
Overview of Academic Research Trajectories for this compound
While specific research exclusively focused on this compound is often part of broader studies, the academic research trajectories involving this and structurally similar building blocks point towards several key areas:
Development of Novel Peptidomimetics: Researchers are utilizing N-methylated β-amino acids like this compound to construct peptidomimetics with enhanced therapeutic potential. These synthetic molecules can mimic or inhibit the biological functions of natural peptides, with applications as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. researchgate.net
Conformational Studies: The predictable influence of N-methylation and the β-amino acid backbone on peptide conformation makes these building blocks valuable tools for studying protein folding and designing molecules with specific secondary structures. nih.gov The defined stereochemistry of this compound is critical in these studies.
Synthesis of Natural Products and Analogs: Many natural products with interesting biological activities contain N-methylated amino acids. The availability of building blocks like this compound facilitates the total synthesis of these complex molecules and the creation of analogs with improved properties.
Materials Science: The self-assembly properties of peptides containing β-amino acids are being explored for the development of novel biomaterials, such as hydrogels and nanofibers. The inclusion of N-methylated residues can fine-tune these self-assembly processes.
Below is a table summarizing the key properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C20H21NO4 | chemicalbook.com |
| Molecular Weight | 339.39 g/mol | chemicalbook.com |
| CAS Number | 1460306-60-8 | chemicalbook.com |
| Appearance | White to off-white powder | |
| Solubility | Soluble in organic solvents like DMF and DCM |
Structure
3D Structure
Properties
IUPAC Name |
(3R)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-13(11-19(22)23)21(2)20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAUJSQFKHUHKZ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Stereochemical Control of N Fmoc R 3 Methylamino Butanoic Acid
Strategies for the Enantioselective Synthesis of (R)-3-(methylamino)butanoic acid Precursors
The creation of the chiral backbone of (R)-3-(methylamino)butanoic acid is a critical step that dictates the final stereochemistry of the molecule. Various methods have been developed to achieve high enantiopurity in the synthesis of its precursors.
Homologation Approaches (e.g., Arndt-Eistert Procedure)
The Arndt-Eistert homologation is a classic and reliable method for the one-carbon extension of carboxylic acids, making it a suitable approach for converting α-amino acids into their β-amino acid counterparts. orgsyn.orgorganic-chemistry.orgwikipedia.org This procedure involves the reaction of an activated carboxylic acid, typically an acid chloride, with diazomethane (B1218177) to form a diazoketone intermediate. organic-chemistry.orgnrochemistry.com Subsequent Wolff rearrangement of the diazoketone, often catalyzed by silver(I) salts (like Ag2O) or conducted under photolytic or thermal conditions, generates a ketene (B1206846). wikipedia.orgnrochemistry.com This ketene is then trapped by a nucleophile, such as water, to yield the homologated carboxylic acid. organic-chemistry.org
A key advantage of the Arndt-Eistert reaction is that the Wolff rearrangement generally proceeds with retention of the stereochemistry at the α-carbon of the original amino acid. wikipedia.org This is crucial for producing enantiomerically pure β-amino acids from readily available chiral α-amino acids. orgsyn.org For instance, starting with an N-protected (R)-alanine derivative, this method can furnish the corresponding (R)-3-aminobutanoic acid precursor.
To mitigate the risks associated with the highly toxic and explosive nature of diazomethane, trimethylsilyldiazomethane (B103560) (TMSCHN2) has emerged as a safer alternative. nrochemistry.com Additionally, to prevent the formation of α-chloromethylketone side-products resulting from the reaction of the diazoketone with HCl generated in the initial acylation step, a base like triethylamine (B128534) is often included in the reaction mixture. wikipedia.org
| Method | Key Reagents | Primary Transformation | Stereochemical Outcome |
| Arndt-Eistert Homologation | Activated α-amino acid, Diazomethane (or TMSCHN2), Silver(I) catalyst | α-Amino acid to β-Amino acid | Retention of configuration wikipedia.org |
Reductive Cleavage of Cyclic Intermediates (e.g., 1,3-Oxazinan-6-ones, 1,3-Oxazolidin-5-ones)
An alternative and powerful strategy for the asymmetric synthesis of β-amino acid precursors involves the use of chiral cyclic intermediates. These methods offer excellent stereocontrol through diastereoselective reactions.
1,3-Oxazolidin-5-ones , derived from α-amino acids, serve as versatile templates. For example, Seebach's oxazolidinone methodology allows for the alkylation of glycine-derived Schiff's bases with high diastereoselectivity. psu.edu The cleavage of these robust oxazolidinone rings often requires harsh conditions, such as refluxing in strong acid (e.g., 6 M HCl). psu.edu More labile versions, like those developed by Davies, can be cleaved under milder conditions using an ion-exchange resin. psu.edu A particularly efficient method for cleaving 1,3-oxazolidin-5-ones, especially those with a benzyloxycarbonyl (Cbz) protecting group, utilizes potassium trimethylsilanolate in tetrahydrofuran. psu.edu This reagent can effect both the cleavage of the oxazolidinone ring and the removal of the Cbz group in a single step. psu.edu
1,3-Oxazinan-6-ones can also be employed as chiral precursors. These six-membered rings can be synthesized from aspartic acid or other suitable starting materials. Diastereoselective reduction of the ketone or other functional groups on the ring, followed by reductive cleavage of the ring itself, can lead to the desired enantiomerically pure β-amino acid derivative. The choice of reducing agent and reaction conditions is critical for achieving high stereoselectivity.
| Cyclic Intermediate | Typical Formation | Cleavage/Transformation | Key Advantage |
| 1,3-Oxazolidin-5-one | Condensation of an α-amino acid with an aldehyde or ketone | Acid hydrolysis, Potassium trimethylsilanolate psu.edu | High diastereocontrol in alkylation reactions psu.edu |
| 1,3-Oxazinan-6-one | Cyclization of suitable amino acid derivatives | Reductive ring opening | Access to β-amino acids with varied substitution patterns |
N-Alkylation Protocols for Stereoselective Introduction of Methyl Group
Introducing the methyl group onto the nitrogen atom of the 3-aminobutanoic acid precursor must be performed carefully to avoid racemization and over-methylation. Several N-alkylation strategies have been developed to achieve mono-N-methylation with high fidelity.
One of the most effective approaches is a modification of the Fukuyama-Mitsunobu reaction, often referred to as the Biron-Kessler method when adapted for solid-phase synthesis. nih.gov This procedure involves the initial protection of the amino group with an o-nitrobenzenesulfonyl (o-NBS) group. nih.govnih.gov The sulfonamide proton is sufficiently acidic to be removed by a non-nucleophilic base, and the resulting anion can be alkylated with a methylating agent like methyl iodide or dimethyl sulfate. nih.govnih.gov The o-NBS group can then be cleanly removed under mild conditions, typically with a thiol and a base, to reveal the N-methylamino group. This method is highly effective and generally proceeds without racemization. monash.edu
Another strategy involves reductive amination. This can be achieved by reacting the primary amine with formaldehyde (B43269) to form a Schiff base or a related intermediate, which is then reduced in situ. However, this method can sometimes lead to the formation of the N,N-dimethylated byproduct.
Direct alkylation of an N-protected amino acid ester can also be employed. However, this often requires a strong base and can be prone to side reactions and racemization, especially if the α-proton is acidic. The use of milder bases and optimized reaction conditions is crucial for the success of this approach. nih.gov
| Alkylation Method | Key Reagents | Mechanism | Advantages |
| Biron-Kessler (o-NBS) | o-NBS-Cl, Base (e.g., DBU), Methylating agent (e.g., dimethyl sulfate) | N-Alkylation of a sulfonamide nih.govnih.gov | High efficiency, minimal racemization nih.govmonash.edu |
| Reductive Amination | Formaldehyde, Reducing agent (e.g., NaBH3CN) | Formation and reduction of an imine/iminium ion | Direct conversion of primary to secondary amine |
| Direct Alkylation | Base, Methylating agent | SN2 reaction at the nitrogen atom | Simpler procedure, but higher risk of side reactions |
Regioselective Fmoc Protection Strategies for N-Methylamino Acid Synthesis
The introduction of the fluorenylmethoxycarbonyl (Fmoc) group is a standard step in preparing amino acids for solid-phase peptide synthesis (SPPS). nih.govorganic-chemistry.org For N-methylamino acids, this protection must be performed regioselectively on the secondary amine without affecting other functional groups.
The most common method for Fmoc protection is the reaction of the N-methylamino acid with Fmoc-Cl or Fmoc-OSu in the presence of a mild base, such as sodium bicarbonate or triethylamine, in an aqueous/organic solvent mixture. nih.gov The pH of the reaction is crucial; it must be basic enough to deprotonate the secondary amine but not so basic as to cause premature cleavage of the Fmoc group itself. nih.govnih.gov
Alternative Fmoc-protecting reagents, such as stable Fmoc-benzotriazoles, have been developed to provide clean reactions with high yields and minimal formation of dipeptide impurities. organic-chemistry.org
Chiral Integrity and Stereochemical Purity in N-Fmoc-(R)-3-(methylamino)butanoic acid Synthesis
Maintaining the chiral integrity of the stereocenter at the C3 position is paramount throughout the entire synthetic sequence. Each step, from the initial enantioselective synthesis of the precursor to the final Fmoc protection, carries a risk of racemization.
The Arndt-Eistert homologation is generally considered to preserve stereochemistry well. wikipedia.org However, the basic or acidic conditions used in other steps, such as N-alkylation and protecting group manipulations, can potentially lead to epimerization. For example, strong bases can deprotonate the α-proton to the carboxyl group, leading to a loss of stereochemical information.
The purity of the final this compound is typically assessed using chiral high-performance liquid chromatography (HPLC) or by nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents. These analytical techniques can separate and quantify the desired (R)-enantiomer from any contaminating (S)-enantiomer.
Careful selection of reagents and reaction conditions is essential to ensure high stereochemical purity. For instance, using non-nucleophilic bases like DBU in N-alkylation protocols and employing mild, S_N2-type saponification for ester cleavage are strategies that help to preserve the chiral integrity of the molecule. nih.gov The use of solid-phase techniques, where the amino acid is anchored to a resin, can also help to minimize racemization by isolating individual molecules and preventing intermolecular side reactions. nih.gov
| Synthetic Stage | Potential for Racemization | Mitigation Strategy | Analytical Control |
| Precursor Synthesis | Epimerization during functional group manipulation | Use of stereoretentive reactions (e.g., Arndt-Eistert) wikipedia.org | Chiral HPLC, Polarimetry |
| N-Methylation | Base-catalyzed epimerization | Mild reaction conditions, o-NBS protection method nih.govnih.gov | Chiral HPLC, NMR with chiral agents |
| Fmoc Protection | Base-induced epimerization | Careful pH control, protection of the carboxyl group as an ester mdpi.com | Chiral HPLC |
| Deprotection Steps | Acid- or base-catalyzed racemization | Use of mild and specific deprotection reagents nih.gov | Final product analysis by chiral HPLC |
Methodologies for Assessing and Maintaining Enantiomeric Excess
The precise determination of the enantiomeric purity of this compound is crucial to ensure the quality and efficacy of the final products. Chiral High-Performance Liquid Chromatography (HPLC) stands out as a primary and highly effective method for this purpose. theanalyticalscientist.comphenomenex.com The enantiomeric excess (ee) of Fmoc-protected amino acids, including N-methylated and beta-amino acid derivatives, can be accurately quantified using specialized chiral stationary phases (CSPs). theanalyticalscientist.comphenomenex.com
Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC T) or ristocetin (B1679390) A (e.g., CHIROBIOTIC R), have demonstrated broad selectivity for the chiral separation of N-blocked amino acids. sigmaaldrich.com Polysaccharide-based CSPs, for instance, those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Lux series), are also widely used and effective. theanalyticalscientist.com The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with an aqueous buffer containing additives such as triethylammonium (B8662869) acetate (B1210297) (TEAA) or trifluoroacetic acid (TFA), is critical for achieving optimal separation. sigmaaldrich.com These methods are generally compatible with mass spectrometry (LC/MS), facilitating accurate identification and quantification. sigmaaldrich.com
The enantiomeric purity of commercially available Fmoc-protected amino acids is typically expected to be greater than 99.0% ee, with some applications requiring purities of 99.8% ee or higher. theanalyticalscientist.com Chiral HPLC provides the necessary precision to verify these exacting standards. theanalyticalscientist.com
Interactive Data Table: Chiral HPLC Conditions for Fmoc-Amino Acid Derivatives
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Analyte Type | Reference |
| CHIROBIOTIC T | 40/60 MeOH/0.1% TEAA, pH 4.1 | Not Specified | Not Specified | N-Fmoc-amino acids | sigmaaldrich.com |
| CHIROBIOTIC R | 100% MeOH with 0.1% NH4TFA | Not Specified | Not Specified | N-Fmoc-amino acids | sigmaaldrich.com |
| Lux Cellulose-1 | Isocratic ACN/H2O/TFA | 1.5 | UV @ 265 nm | N-Fmoc-α-amino acids | theanalyticalscientist.com |
| Lux Cellulose-2 | Isocratic ACN/H2O/TFA | 1.5 | UV @ 265 nm | N-Fmoc-α-amino acids | theanalyticalscientist.com |
| ZWIX(+)™ | H2O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | 0.6 | UV @ 262 nm | Nα-Fmoc proteinogenic amino acids | nih.gov |
| QN-AX™ | MeOH/MeCN (75/25 v/v) + 30 mM TEA + 60 mM FA | 0.6 | UV @ 262 nm | Nα-Fmoc proteinogenic amino acids | nih.gov |
| CHIRALPAK IC | Varies (e.g., Hexane/Ethanol mixtures) | Not Specified | Not Specified | Nα-Fmoc amino acid derivatives | rsc.org |
Maintaining enantiomeric excess throughout the synthetic process requires careful control of reaction conditions, particularly temperature and the choice of reagents, to prevent any racemization.
Control of Racemization during Synthetic Transformations
Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a significant concern during the synthesis and subsequent use of this compound, especially during peptide coupling reactions. While N-acyl N-methylamino acids cannot form the traditional oxazolone (B7731731) intermediates that are a major pathway for racemization in standard amino acids, they are still susceptible to epimerization, particularly through direct enolization. cdnsciencepub.commdpi.com
The choice of coupling reagents and bases plays a pivotal role in mitigating racemization. The use of highly activating coupling reagents in combination with strong, non-sterically hindered bases can increase the risk of epimerization. For instance, the combination of HATU with a base like DIPEA can lead to partial racemization, especially with slow coupling reactions. mdpi.com
Several strategies have been developed to minimize racemization during the incorporation of N-methylated amino acids:
Use of Milder Coupling Reagents: Reagents such as those that form less reactive activated species can reduce the likelihood of racemization. The in-situ generation of amino acid chlorides has been reported as a method for racemization-free coupling of N-methyl amino acids. researchgate.net
Selection of Appropriate Bases: Sterically hindered bases, such as 2,4,6-collidine (TMP), are often preferred over less hindered bases like DIPEA, as they are less likely to abstract the alpha-proton, which initiates racemization. mdpi.com
Solvent Choice: The polarity of the solvent can influence the rate of racemization. Polar aprotic solvents like DMF are commonly used, but their effects on racemization should be considered in the context of the specific reaction. cdnsciencepub.com
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the pre-activation time of the amino acid can significantly reduce the extent of racemization. nih.gov
Research has shown that for N-methylamino acids, coupling reactions can be performed with minimal racemization if the conditions are carefully optimized. cdnsciencepub.com For example, coupling via an N-hydroxysuccinimide (HONSu) ester has been shown to produce stereochemically pure products. cdnsciencepub.com
Rapid and Scalable Synthesis Techniques
The demand for this compound in research and development necessitates synthetic methods that are both rapid and scalable. Solid-phase synthesis (SPS) offers significant advantages in this regard, allowing for high yields and purities with simplified purification procedures. nih.govnih.gov
A prominent method for the scalable synthesis of Fmoc-N-methylated amino acids involves the use of 2-chlorotrityl chloride (2-CTC) resin. nih.gov This solid support allows for the temporary protection of the carboxylic acid group while the N-methylation is carried out on the resin-bound amino acid. The Biron-Kessler method, which involves protection of the alpha-amino group with 2-nitrobenzenesulfonyl (o-NBS) followed by methylation, has been successfully adapted for solid-phase synthesis. nih.gov This approach has been shown to proceed with high yield and purity, and importantly, without racemization. nih.gov The reusability of the 2-CTC resin can also enhance the cost-effectiveness of the synthesis on a larger scale. nih.gov
While solid-phase methods are well-suited for scalability, solution-phase syntheses are also employed. A documented synthesis of this compound involved the deprotection of a precursor using tetrakis(triphenylphosphine)palladium(0) and 1,3-dimethylbarbituric acid in a mixture of dichloromethane (B109758) and ethyl acetate. The reaction proceeded at room temperature for 3 hours, yielding the final product after purification by flash chromatography and preparative HPLC. chemicalbook.com While this specific example is for a smaller scale, principles of process optimization can be applied to scale up solution-phase syntheses.
Furthermore, advancements in automated peptide synthesizers, including those utilizing microwave energy, can significantly accelerate the synthesis of peptides containing N-methylated amino acids, contributing to rapid production. acs.org The development of efficient, one-pot procedures with minimal need for chromatographic purification is also a key strategy for achieving large-scale and cost-effective synthesis. acs.org
Integration and Chemical Reactivity in Solid Phase Peptide Synthesis Spps
Incorporation of N-Fmoc-(R)-3-(methylamino)butanoic acid via Fmoc-SPPS Chemistry
The integration of this compound into a growing peptide chain follows the general cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). peptide.compeptide.com The process begins with the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the this compound. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which is removed under basic conditions, typically with piperidine (B6355638). peptide.comembrapa.br The synthesis of peptides containing N-methylated residues can be challenging, often resulting in low yields if not optimized. nih.govresearchgate.net
The primary challenge in coupling this compound, or any N-methylated amino acid, is the steric hindrance imposed by the methyl group on the amide nitrogen. cem.com This bulkiness slows down the acylation reaction, often leading to incomplete coupling and the formation of deletion sequences, particularly when coupling to another N-methylated residue. researchgate.net Consequently, standard coupling conditions used for regular amino acids are often insufficient.
To achieve high coupling yields, more potent activating reagents and optimized reaction conditions are necessary. peptide.com Phosphonium (B103445) salts like (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and PyBOP, especially when used with the additive 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), have proven to be effective for these difficult couplings. nih.govresearchgate.net Uronium/iminium reagents such as HATU are also successfully utilized, often requiring increased equivalents of the reagent and base, and longer reaction times. peptide.com Microwave-assisted SPPS has emerged as a valuable technique to drive these sterically hindered couplings to completion efficiently. cem.com
Monitoring the completion of the coupling reaction is also critical. Standard ninhydrin (B49086) tests are ineffective for secondary amines like N-methylated residues. Instead, the bromophenol blue test is a suitable alternative for monitoring the acylation of the unprotected N-methyl amino group on the solid support. peptide.com
Table 1: Illustrative Comparison of Coupling Reagent Efficiency for N-Methylated Residues This table presents data from the synthesis of a model peptide containing N-methylated leucine (B10760876) (H-Tyr-MeLeu-MeLeu-Phe-NH2) to illustrate the relative efficiencies of different coupling reagents, which is analogous to the behavior expected for this compound. Coupling times were intentionally shortened to highlight differences.
| Coupling Reagent | Yield (%) | Purity (%) |
| TBTU/HOBt/DIEA | 45 | 50 |
| HBTU/HOBt/DIEA | 51 | 55 |
| HATU/HOAt/DIEA | 70 | 72 |
| PyBOP/HOAt/DIEA | 72 | 75 |
| PyOxim/Oxyma/DIEA | 81 | 85 |
Data adapted from a study on N-methylated peptide synthesis, demonstrating the superiority of modern coupling reagents like PyOxim. merckmillipore.com
Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant side reaction in peptide synthesis. nih.gov For this compound, preserving the (R)-configuration is essential. The risk of epimerization increases during the carboxyl group activation step, particularly under strong basic conditions which can facilitate the abstraction of the α-proton. nih.gov
Several strategies can be employed to minimize this risk:
Choice of Coupling Reagent: Using coupling reagents known to suppress racemization is crucial. Reagents that form active esters with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are preferred as they accelerate the coupling reaction, minimizing the time the activated amino acid is exposed to basic conditions. merckmillipore.comu-tokyo.ac.jp
Base Selection: The choice and amount of base used can influence the rate of epimerization. Less sterically hindered bases or using a minimal excess can be beneficial. nih.gov
Stepwise Strategy: A stepwise coupling of individual amino acids is generally recommended over a convergent segment coupling approach to reduce the risk of racemization. researchgate.net
N-Terminal Deprotection and Subsequent Amide Bond Formation with N-Methylated Residues
After the successful incorporation of this compound, the N-terminal Fmoc group must be removed to allow for the elongation of the peptide chain. This is typically achieved using a 20% solution of piperidine in DMF. embrapa.br However, for sequences prone to side reactions, alternative deprotection reagents like dipropylamine (B117675) (DPA) have been investigated to reduce byproducts. acs.org
The subsequent step—coupling the next amino acid onto the newly deprotected N-methylated residue—is arguably the most challenging step in synthesizing N-methylated peptides. nih.govresearchgate.net The secondary amine of the N-methylated residue is significantly less nucleophilic and more sterically hindered than a primary amine, which dramatically slows the rate of acylation. researchgate.net To overcome this, repeated couplings, extended reaction times, and highly efficient coupling reagents like PyAOP or HATU are often required to achieve a satisfactory yield and avoid the formation of deletion peptides. peptide.comnih.gov
Addressing Synthetic Challenges Associated with N-Methylated Amino Acid Incorporation in SPPS
The synthesis of peptides rich in N-methylated amino acids is fraught with challenges that extend beyond coupling efficiency. nih.govresearchgate.net The altered backbone conformation can sometimes lead to aggregation on the solid support, although in other cases, N-methylation can inhibit the aggregation typically caused by β-sheet formation. peptide.com The steric bulk of N-methylated residues can make even standard Fmoc-deprotection steps slower than usual, requiring careful monitoring. peptide.com
During the final cleavage of the peptide from the resin, typically with a strong acid like trifluoroacetic acid (TFA), several side reactions can occur. nih.gov
Acid Hydrolysis and Fragmentation: Peptides containing N-methylated residues can be susceptible to fragmentation at the peptide bond between two consecutive N-methylated amino acids during TFA cleavage. nih.govresearchgate.net The duration of the cleavage step can significantly impact the extent of this side reaction. nih.gov
Diketopiperazine (DKP) Formation: If an N-methylated residue is at the second or third position from the N-terminus of the resin-bound peptide, it can facilitate the formation of diketopiperazines during Fmoc deprotection, leading to chain termination. researchgate.net
Other Side Reactions: While not exclusively limited to N-methylated residues, standard SPPS side reactions must also be considered. These include the alkylation of sensitive residues by carbocations generated from protecting groups during cleavage and aspartimide formation if aspartic acid is present. peptide.comnih.gov The use of appropriate scavengers (e.g., water, triisopropylsilane) in the cleavage cocktail is essential to minimize these events. peptide.com
Compatibility with Diverse Coupling Reagents and Resin Linkers
This compound is compatible with the Fmoc/tBu synthesis strategy, which allows for a wide range of reagents and linkers to be used. nih.gov
Coupling Reagents: As discussed, high-potency phosphonium and uronium/iminium-based reagents are most compatible and effective. These include HATU, HCTU, PyAOP, and PyBOP, often paired with additives like HOAt or Oxyma. peptide.comnih.gov Less effective reagents may require double coupling or microwave assistance to ensure the reaction goes to completion. peptide.comcem.com
Resin Linkers: The choice of resin linker depends on the desired C-terminal functionality of the final peptide (acid or amide).
Wang and 2-Chlorotrityl (2-CTC) Resins: These are used for synthesizing peptides with a C-terminal carboxylic acid. The 2-CTC resin is highly acid-labile, allowing the peptide to be cleaved under very mild acidic conditions, which can help preserve acid-sensitive modifications and minimize cleavage-related side reactions. embrapa.brsigmaaldrich.com
Rink Amide and Sieber Amide Resins: These are employed for the synthesis of peptide amides and are cleaved with standard TFA cocktails. merckmillipore.comsigmaaldrich.com
The compatibility of this compound with these standard components makes it a versatile, albeit challenging, building block for incorporation into complex peptide structures.
Table 2: Summary of SPPS Reagent and Linker Compatibility
| Type | Name / Example | Compatibility Notes for this compound |
| Coupling Reagents | HATU, HCTU, PyBOP, PyAOP | Highly Compatible & Recommended. These potent reagents are necessary to overcome steric hindrance and achieve high coupling efficiency. peptide.comnih.gov |
| TBTU, HBTU | Moderately Compatible. May require longer reaction times, double coupling, or microwave assistance for acceptable yields. merckmillipore.com | |
| Additives | HOAt, OxymaPure | Highly Compatible & Recommended. Suppress epimerization and increase coupling speed. merckmillipore.comu-tokyo.ac.jp |
| Deprotection Reagents | Piperidine, DBU | Compatible. Standard reagents for Fmoc removal. DBU is a stronger, non-nucleophilic base that can accelerate slow deprotections but may increase the risk of base-catalyzed side reactions. peptide.com |
| Resin Linkers (Peptide Acids) | Wang, Sasrin, 2-Chlorotrityl (2-CTC) | Compatible. 2-CTC is preferred for acid-sensitive peptides due to its high acid lability, allowing for milder cleavage conditions. sigmaaldrich.com |
| Resin Linkers (Peptide Amides) | Rink Amide, Sieber, PAL | Compatible. Standard linkers for producing C-terminal peptide amides via Fmoc-SPPS. merckmillipore.comsigmaaldrich.com |
Applications in the Design and Synthesis of Modified Peptidic Systems
Development of Peptidomimetics Incorporating N-Fmoc-(R)-3-(methylamino)butanoic acid
Peptidomimetics are designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor stability and low bioavailability. The incorporation of this compound is a key strategy in the development of novel peptidomimetics. The presence of the N-methyl group and the β-amino acid backbone introduces significant changes to the peptide's chemical and physical properties.
The integration of β-amino acids, such as the (R)-3-(methylamino)butanoic acid moiety, into a peptide chain introduces an additional carbon atom into the backbone. This extension leads to a more flexible backbone compared to that of α-peptides, allowing for the formation of unique and stable secondary structures. These structures, including various helices, turns, and sheets, are often not accessible to natural peptides. researchgate.net
The specific stereochemistry of the β-amino acid, in this case, the (R)-configuration, plays a crucial role in directing the folding of the peptide chain. The combination of the β-amino acid scaffold and N-methylation in this compound provides a powerful tool for precisely controlling the three-dimensional structure of peptidomimetics. This conformational control is essential for designing molecules with high affinity and selectivity for their biological targets.
Table 1: Predicted Conformational Effects of (R)-3-(methylamino)butanoic acid Incorporation
| Feature | Influence on Peptide Conformation |
|---|---|
| Backbone Extension | Increased flexibility, potential for novel secondary structures (e.g., helices, turns). |
| N-Methylation | Disruption of α-helical and β-sheet structures due to loss of N-H hydrogen bond donor. Favors cis-amide bond conformation. |
| (R)-Stereocenter | Induces specific turn or helical structures, contributing to a defined three-dimensional shape. |
| Combined Effect | Leads to unique and stable folded structures not observed in natural peptides, enabling precise mimicry of bioactive conformations. |
Design and Synthesis of N-Alkylated Peptides and Cyclic Peptides
This compound is a valuable building block in the solid-phase peptide synthesis (SPPS) of N-alkylated and cyclic peptides. The Fmoc protecting group allows for its seamless integration into standard SPPS protocols. nih.gov The synthesis of peptides rich in N-methylated residues can be challenging due to steric hindrance during coupling steps. However, the use of potent coupling reagents like HATU or HCTU can overcome these difficulties. nih.gov
The presence of the N-methyl group in (R)-3-(methylamino)butanoic acid significantly influences the properties of the resulting peptides. N-alkylation is known to enhance membrane permeability and oral bioavailability, crucial parameters for drug development. nih.gov This is attributed to the reduction in the number of hydrogen bond donors, which decreases the desolvation penalty for crossing lipid membranes.
Macrocyclization is a widely used strategy to improve the metabolic stability, receptor affinity, and selectivity of peptides. nih.gov The incorporation of N-methylated residues like (R)-3-(methylamino)butanoic acid can facilitate the cyclization process. The N-methyl group can act as a conformational constraint, pre-organizing the linear peptide into a conformation that is favorable for ring closure, thereby increasing the efficiency of the cyclization reaction. mdpi.com
Table 2: Common Macrocyclization Strategies for N-Methylated Peptides
| Cyclization Strategy | Description | Applicability with (R)-3-(methylamino)butanoic acid |
|---|---|---|
| Head-to-Tail | Formation of an amide bond between the N-terminus and the C-terminus. | The conformational constraints can pre-organize the peptide for efficient cyclization. |
| Side-Chain to Side-Chain | Ligation of two amino acid side chains. | The specific conformation induced can bring reactive side chains into proximity. |
| Head-to-Side-Chain | Amide bond formation between the N-terminus and a side chain functional group. | The backbone conformation can facilitate the approach of the N-terminus to a reactive side chain. |
Contribution to Conformational Restriction and Enhanced Stability in Peptidic Scaffolds
A major challenge in peptide-based drug design is their inherent conformational flexibility, which can lead to reduced receptor affinity and selectivity. nih.gov The incorporation of this compound provides a powerful means to restrict the conformational freedom of peptidic scaffolds. The steric bulk of the methyl group on the nitrogen atom limits the rotation around the adjacent peptide bonds, effectively locking the peptide backbone into a more defined conformation. acs.org
This conformational restriction is crucial for stabilizing bioactive conformations, which are the specific three-dimensional arrangements required for potent interaction with a biological target. By pre-organizing the peptide into its active shape, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity.
Furthermore, the N-methylated amide bond is resistant to cleavage by proteases, which are enzymes that degrade peptides in the body. mdpi.com This enhanced proteolytic stability translates to a longer biological half-life and improved therapeutic efficacy. The combination of conformational rigidity and enzymatic stability makes peptides containing (R)-3-(methylamino)butanoic acid promising candidates for drug development. wikipedia.orgnih.gov
Role in Non-Ribosomal Peptide Synthesis (NRPS) Analogues
Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs). NRPs often exhibit potent biological activities and frequently contain non-proteinogenic amino acids, including N-methylated and β-amino acids. researchgate.net The structural motifs found in NRPs, such as macrocycles and N-methylated backbones, are known to confer favorable pharmacological properties. thieme-connect.de
The chemical synthesis of analogues of non-ribosomal peptides is a promising strategy for the discovery of new therapeutic agents. This compound serves as a valuable building block for constructing synthetic mimics of NRPs. By incorporating this N-methylated β-amino acid, chemists can replicate the structural features that contribute to the bioactivity and stability of natural NRPs. This approach allows for the systematic modification of NRP scaffolds to optimize their therapeutic properties.
Advanced Characterization and Analytical Methodologies for N Fmoc R 3 Methylamino Butanoic Acid and Its Derivatives
Spectroscopic Analysis for Structural Confirmation and Purity Assessment
Spectroscopic methods are fundamental in the elucidation and confirmation of the chemical structure of N-Fmoc-(R)-3-(methylamino)butanoic acid, as well as for assessing its purity. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are two of the most powerful techniques in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The 1H-NMR spectrum of this compound exhibits characteristic signals that correspond to the protons in different chemical environments within the molecule. For instance, the aromatic protons of the fluorenyl group typically appear in the downfield region of the spectrum, while the protons of the methyl and methine groups of the butanoic acid backbone resonate at higher field strengths. Specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton, confirming the connectivity of the atoms.
A representative 1H-NMR data set for this compound in DMSO-d6 is presented below. nih.gov The presence of a broad singlet corresponding to the carboxylic acid proton and the distinct signals for the Fmoc group and the butanoic acid moiety confirm the successful synthesis and the primary structure of the compound. nih.gov
Interactive Data Table: 1H-NMR Chemical Shifts for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.2 | br. s | 1H | COOH |
| 7.89 | d, J = 7.4 Hz | 2H | Fmoc-H |
| 7.65 | br. s | 2H | Fmoc-H |
| 7.41 | t, J = 7.4 Hz | 2H | Fmoc-H |
| 7.33 | t, J = 7.3 Hz | 2H | Fmoc-H |
| 4.40 - 4.24 | m | 4H | Fmoc-CH, CH2 |
| 2.67 | s | 3H | N-CH3 |
| 2.45 - 2.30 | br. m | 2H | CH2 |
| 1.37 | br. d | 3H | CH3 |
Note: Chemical shifts are referenced to the solvent signal. br. s denotes a broad singlet, d a doublet, t a triplet, and m a multiplet.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of the molecule with high accuracy and to confirm its molecular weight. HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the identity of the analyte. For this compound, which has a molecular formula of C20H21NO4, HRMS would confirm the presence of the [M+H]+ ion at a mass-to-charge ratio (m/z) that is consistent with this composition, with a very low mass error (typically in the parts-per-million range). This technique is also invaluable for identifying potential impurities.
Chromatographic Purity and Identity Assessment
Chromatographic techniques are essential for assessing the purity of this compound and for confirming its identity by its retention behavior. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are the workhorse methods in this domain.
High-Performance Liquid Chromatography (HPLC) is widely used to separate the target compound from any impurities that may be present, such as starting materials, by-products from the synthesis, or degradation products. Reversed-phase HPLC is a common mode of analysis for Fmoc-protected amino acids. In this technique, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724), with an acid modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For Fmoc-amino acids, it is crucial to use highly optimized HPLC methods to ensure that potential amino-acid-related impurities are well-separated from the main peak.
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. UPLC is particularly advantageous for resolving complex mixtures and for high-throughput screening.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. As the components of a mixture elute from the chromatography column, they are introduced into the mass spectrometer, which provides mass information for each separated peak. This allows for the confident identification of the main compound and the tentative identification of impurities based on their mass-to-charge ratios. For this compound, an LC-MS analysis would typically show a prominent peak in the chromatogram corresponding to the retention time of the compound, and the mass spectrum for this peak would display the expected [M+H]+ ion. nih.gov A reported LC-MS analysis of this compound showed a retention time of 2.03 minutes and a corresponding [M+H]+ ion at m/z 340.1, confirming its identity. nih.gov
Interactive Data Table: Chromatographic Data for this compound
| Technique | Retention Time (min) | Detected Ion (m/z) |
| LC-MS | 2.03 | 340.1 ([M+H]+) |
Methods for Stereochemical Analysis
The stereochemical purity of this compound is a critical quality attribute, as the presence of the undesired (S)-enantiomer can have significant consequences in its applications. Therefore, specialized analytical methods are required to separate and quantify the enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs have proven to be effective for the chiral separation of a wide range of N-blocked amino acids, including Fmoc derivatives. sigmaaldrich.comsigmaaldrich.com The separation is typically performed in reversed-phase or polar organic mode. The enantiomeric excess (e.e.) can be accurately calculated from the peak areas of the two enantiomers in the chromatogram.
Gas Chromatography (GC) on a chiral stationary phase can also be used for the enantiomeric analysis of amino acids. However, this method requires the derivatization of the amino acid to make it volatile. While effective, the derivatization step can sometimes introduce the risk of racemization if not performed under carefully controlled conditions.
Capillary Electrophoresis (CE) with Chiral Selectors is another powerful technique for enantiomeric separations. In this method, a chiral selector, such as a cyclodextrin, is added to the background electrolyte. nih.govoup.com The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, their separation. CE offers advantages such as high separation efficiency and low sample consumption.
Derivatization Techniques for Enhanced Analytical Detection and Resolution
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for analytical detection or separation. While this compound is already derivatized with the UV-active Fmoc group, further derivatization can be employed in specific analytical contexts.
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is a derivatizing agent that reacts with primary and secondary amines to yield highly fluorescent and stable derivatives. This can be particularly useful for enhancing the sensitivity of detection in HPLC or CE, especially when analyzing very low concentrations of the compound or its deprotected form.
Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is the reagent used to introduce the Fmoc protecting group. In the context of analyzing the free amino acid, (R)-3-(methylamino)butanoic acid, derivatization with FMOC-Cl is a standard procedure to introduce the strongly UV-absorbing and fluorescent fluorenylmethoxycarbonyl group, which greatly facilitates its detection by HPLC with UV or fluorescence detectors.
Chiral Tagging Reagents are chiral derivatizing agents that react with the analyte to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can therefore be separated on a non-chiral stationary phase using standard HPLC or GC methods. This approach provides an alternative to using a chiral stationary phase for enantiomeric purity determination.
Conformational and Computational Studies on N Fmoc R 3 Methylamino Butanoic Acid and Its Peptidic Incorporations
Experimental Conformational Analysis Techniques
CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and, therefore, its secondary structure. The resulting spectrum provides characteristic signatures for different conformations:
α-helices: Typically show a strong positive band around 195 nm and two negative bands at approximately 208 nm and 222 nm.
β-sheets: Exhibit a negative band around 218 nm and a positive band near 195 nm. researchgate.net
Random coil: Characterized by a strong negative band below 200 nm.
For peptides containing β-amino acids, distinct helical structures can form, such as the 14-helix, which also presents a characteristic CD spectrum with a maximum around 215 nm. wisc.edu The introduction of an N-methyl group can influence these conformations. Studies on N-methylated linear peptides have shown that this modification can nucleate β-hairpin structures. nih.gov The impact of incorporating N-Fmoc-(R)-3-(methylamino)butanoic acid into a peptide sequence would be to modulate the resulting secondary structure, and CD spectroscopy would be the ideal technique to monitor these conformational changes. For instance, the transition from a random coil to a more ordered structure upon N-methylation would be readily observable through changes in the CD spectrum. nih.gov
The table below illustrates hypothetical CD spectral characteristics for a model peptide incorporating this compound, based on known data for similar β-peptides.
| Conformation | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 14-Helix | ~215 | Positive Maximum |
| β-Sheet | ~218 | Negative Minimum |
| ~195 | Positive Maximum | |
| Random Coil | <200 | Strong Negative Minimum |
Molecular Modeling and Computational Chemistry Approaches
In conjunction with experimental methods, molecular modeling and computational chemistry provide invaluable insights into the conformational landscape of this compound and its peptidic derivatives at an atomic level of detail.
Prediction of Preferred Conformations and Rotational Barriers of the Butanoic Acid Scaffold
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the preferred conformations of molecules like this compound. scirp.orgbiointerfaceresearch.com These calculations can determine the relative energies of different rotamers arising from rotation around the single bonds of the butanoic acid backbone. The key torsional angles in a β-amino acid are φ (N-Cβ), θ (Cβ-Cα), and ψ (Cα-C=O). scirp.org
For the butanoic acid scaffold of the target molecule, the presence of the N-methyl group introduces additional steric constraints that influence the energetically favorable conformations. Quantum mechanical calculations can map the potential energy surface as a function of these dihedral angles, identifying low-energy minima that correspond to the most stable conformations. These studies can also quantify the energy barriers to rotation between different conformations, providing a measure of the molecule's flexibility.
The following table presents a hypothetical summary of a computational analysis of the preferred rotameric states and their relative energies for the butanoic acid backbone of this compound.
| Dihedral Angle | Preferred Conformation | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| θ (Cβ-Cα) | Gauche (±60°) | 0.0 | ~3-5 |
| Trans (180°) | ~1-2 | ||
| ψ (Cα-C=O) | Trans (180°) | 0.0 | ~2-4 |
| Cis (0°) | ~2-3 |
Structure-Energy Relationship Studies for Design Optimization
A crucial aspect of peptide design is understanding the relationship between structure and energy. Computational studies can quantify the energetic contributions of incorporating modified residues like this compound. By calculating the energies of different peptide conformations, it is possible to predict which structural motifs are most likely to be adopted. nih.gov
These structure-energy relationship studies are vital for the rational design of peptides with specific desired folds. For instance, if the goal is to design a stable β-hairpin, computational analysis can help determine the optimal position for incorporating this compound to favor the formation of the turn. The energetic stabilization provided by the N-methylated residue can be compared with other potential modifications, allowing for an informed optimization of the peptide sequence.
Compound Names Table
| Abbreviation/Common Name | Chemical Name |
| This compound | (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)butanoic acid |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| DFT | Density Functional Theory |
| MD | Molecular Dynamics |
| CD | Circular Dichroism |
Future Research Directions and Innovative Applications in Synthetic Organic Chemistry
Exploration of Novel and More Efficient Synthetic Routes to β-Methylamino Acids
The accessibility of N-Fmoc-(R)-3-(methylamino)butanoic acid and its analogs is crucial for their broader application. While methods for the synthesis of N-methylated amino acids exist, the development of more efficient, scalable, and stereoselective routes remains an active area of research.
One documented synthesis of this compound involves a multi-step process. chemicalbook.com A key transformation in this synthesis is the deprotection of a precursor compound using a palladium catalyst. chemicalbook.com The reaction, carried out in a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) at room temperature, utilizes tetrakis(triphenylphosphine)palladium(0) and 1,3-dimethylbarbituric acid. chemicalbook.com This particular step yields the desired product after purification by flash chromatography and further purification of the impure material by preparative HPLC. chemicalbook.com
| Parameter | Value | Source |
| Starting Material | Protected (R)-3-(methylamino)butanoic acid derivative (Compound 39) | chemicalbook.com |
| Reagents | Tetrakis(triphenylphosphine)palladium(0), 1,3-dimethylbarbituric acid | chemicalbook.com |
| Solvent | Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc) | chemicalbook.com |
| Temperature | Room Temperature (20°C) | chemicalbook.com |
| Reaction Time | 3 hours | chemicalbook.com |
| Purification | Flash Chromatography, Preparative HPLC | chemicalbook.com |
| Yield | 46% (initial), 34% (from impure material) | chemicalbook.com |
Integration into Diverse Chemical Conjugates and Probes for Mechanistic Studies
The incorporation of N-methylated amino acids like this compound into peptides can confer valuable properties, including increased resistance to proteolytic degradation and enhanced cell permeability. peptide.comnih.gov These characteristics make them attractive for the development of novel peptide-based therapeutics. Future work will undoubtedly focus on systematically integrating this building block into bioactive peptides to create chemical conjugates with improved pharmacokinetic profiles. plos.org
Moreover, the unique structural and conformational constraints imposed by N-methylation can be exploited to create sophisticated molecular probes. nih.govresearchgate.net By replacing a native amino acid with this compound in a peptide that interacts with a specific biological target, researchers can gain valuable mechanistic insights. The altered conformation and hydrogen-bonding capabilities of the modified peptide can help to elucidate the key interactions required for biological activity. acs.org For instance, such probes could be used to study enzyme-substrate interactions, receptor-ligand binding, and protein-protein interfaces. nih.govresearchgate.net
Advancements in Automated Synthesis Protocols for Complex N-Methylated Peptide Architectures
Automated solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides. beilstein-journals.org However, the incorporation of sterically hindered amino acids, such as N-methylated residues, presents significant challenges. researchgate.net The coupling of an incoming amino acid to an N-methylated residue is often sluggish and can lead to incomplete reactions and the formation of deletion sequences. researchgate.net
Future research will need to focus on developing and optimizing automated SPPS protocols specifically for peptides containing this compound and other N-methylated β-amino acids. This includes the exploration of:
Advanced Coupling Reagents: Utilizing more potent coupling reagents can help to overcome the steric hindrance associated with N-methylated amino acids. researchgate.net
Microwave-Assisted Synthesis: The application of microwave energy can accelerate coupling reactions and improve the efficiency of synthesizing difficult sequences. mblintl.com
Optimized Cleavage Conditions: The conditions used to cleave the final peptide from the solid support must be carefully chosen to avoid side reactions, such as fragmentation between consecutive N-methylated residues. researchgate.net
Overcoming these synthetic hurdles will be critical for the routine and efficient production of complex peptides containing one or more this compound residues, thereby enabling more extensive structure-activity relationship studies.
Development of this compound Derivative Libraries for Academic Screening Platforms
The creation of diverse chemical libraries is a cornerstone of modern drug discovery. nih.govnih.gov The development of libraries based on derivatives of this compound represents a promising avenue for identifying novel bioactive compounds. By systematically modifying the core structure—for instance, by altering the substituents on the side chain or by incorporating different protecting groups—a vast chemical space can be explored.
These derivative libraries could be screened on various academic platforms against a wide range of biological targets. medchemexpress.com The incorporation of the N-methylated β-amino acid scaffold provides a unique structural motif that is not commonly found in traditional screening libraries, thereby increasing the probability of discovering novel hits. Such screening campaigns could lead to the identification of new lead compounds for the development of therapeutics for a variety of diseases. nih.gov The ribosome's limited ability to incorporate β-amino acids and other non-canonical amino acids underscores the importance of chemical synthesis in creating these diverse libraries. nih.govacs.org
Q & A
Q. What are the standard laboratory synthesis protocols for N-Fmoc-(R)-3-(methylamino)butanoic acid?
The synthesis typically involves Fmoc protection of the amino group using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) with a base like sodium carbonate at room temperature. The reaction is monitored via TLC or HPLC to ensure completion. After purification by precipitation or column chromatography, the product is lyophilized. This method is analogous to Fmoc-protected amino acid syntheses described for related compounds .
Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?
- HPLC : To assess purity (>98% is typical for research-grade material) .
- NMR Spectroscopy : H and C NMR verify stereochemistry and functional groups (e.g., Fmoc aromatic protons at 7.3–7.8 ppm, methylamino protons at 2.1–2.5 ppm) .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., C₂₀H₂₁NO₄, MW 339.4 g/mol) .
Q. What storage conditions are optimal for maintaining stability?
Store at -20°C in a desiccated environment to prevent hydrolysis of the Fmoc group. Solutions in DMF or DCM should be used immediately or stored under inert gas (argon/nitrogen) .
Advanced Research Questions
Q. How can stereochemical integrity be preserved during solid-phase peptide synthesis (SPPS) using this compound?
- Chiral HPLC : Post-synthesis analysis to resolve enantiomeric impurities.
- Enzymatic Resolution : Use stereospecific enzymes (e.g., lipases) to hydrolyze undesired diastereomers.
- Coupling Reagents : Employ DIC/HOAt instead of HOBt to minimize racemization during peptide bond formation .
Q. What strategies mitigate low coupling efficiency caused by steric hindrance from the methylamino group?
- Elevated Temperature : Conduct reactions at 55°C in HFIP (hexafluoroisopropanol) to enhance solubility and reactivity .
- Extended Reaction Times : Allow 2–4 hours for coupling steps, monitored by Kaiser test or HPLC .
- Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining yield (e.g., 30 minutes at 60°C) .
Q. How do solvent polarity and pH influence the compound’s reactivity in aqueous-organic systems?
- DMF/DCM Mixtures : Ideal for SPPS due to balanced solubility and swelling of resin.
- pH Control : Maintain basic conditions (pH 8–9) during Fmoc deprotection using 20% piperidine in DMF to prevent premature cleavage .
Comparative Methodological Data
Troubleshooting Synthesis Challenges
Q. How to address incomplete Fmoc deprotection during SPPS?
- Cause : Residual piperidine or insufficient deprotection time.
- Solution : Increase deprotection time to 10 minutes per cycle and add 0.1 M HOBt to scavenge byproducts .
Q. Why does the compound exhibit poor solubility in common organic solvents?
- Cause : Hydrophobic Fmoc group and polar carboxylic acid moiety create solubility conflicts.
- Solution : Use HFIP or DMSO as co-solvents, or pre-acidify the carboxylic acid with TFA (0.1%) .
Applications in Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
